Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate
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Overview
Description
Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is a synthetic organic compound characterized by its unique chemical structure, which includes amino, dichlorophenyl, and difluoropropanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichlorobenzaldehyde with ethyl difluoroacetate in the presence of a base to form an intermediate. This intermediate is then subjected to reductive amination using an appropriate amine source to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorophenyl and difluoropropanoate groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate
- Ethyl 3-amino-3-(4-chlorophenyl)-2,2-difluoropropanoate
- Ethyl 3-amino-3-(3,5-difluorophenyl)-2,2-difluoropropanoate
Uniqueness
Ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate is unique due to the presence of both dichlorophenyl and difluoropropanoate groups, which confer distinct chemical and biological properties. These structural features can enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
ethyl 3-amino-3-(3,5-dichlorophenyl)-2,2-difluoropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2F2NO2/c1-2-18-10(17)11(14,15)9(16)6-3-7(12)5-8(13)4-6/h3-5,9H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMOYZANWUSEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC(=CC(=C1)Cl)Cl)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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